molecular formula C7H12ClNO2 B2567783 4-Azaspiro[2.4]heptane-7-carboxylic acid;hydrochloride CAS No. 2305253-40-9

4-Azaspiro[2.4]heptane-7-carboxylic acid;hydrochloride

Cat. No.: B2567783
CAS No.: 2305253-40-9
M. Wt: 177.63
InChI Key: FKIOTGFGQPBSDW-UHFFFAOYSA-N
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Description

Spirocyclic Architecture: Bicyclic Ring System Geometry

The compound features a spiro[2.4]heptane core, comprising a cyclopropane ring (3-membered) fused via a shared spirocarbon atom to a 5-membered azetidine-like ring (Figure 1). X-ray diffraction and computational studies reveal significant bond angle distortions at the spirocarbon (δ = 137.2°), deviating from the ideal tetrahedral geometry due to ring strain. The cyclopropane ring exhibits shortened C–C bonds (1.483–1.506 Å), while the azetidine ring adopts a puckered conformation to alleviate steric strain.

Table 1: Key geometric parameters of the spirocyclic framework

Parameter Value Source Method
Spirocarbon bond angle 137.2° B3LYP/6-311G**
Cyclopropane C–C bond 1.483 Å X-ray diffraction
Azetidine N–C bond 1.471 Å X-ray diffraction

Carboxylic Acid Functionalization at Position 7

The carboxylic acid group at position 7 introduces polarity and influences hydrogen-bonding capabilities. Density functional theory (DFT) calculations indicate a pKa of 4.2–4.8 for the deprotonated carboxylate, enhancing water solubility in physiological conditions. The orientation of the carboxyl group relative to the azetidine ring is stabilized by intramolecular C–H···O interactions (2.3–2.5 Å).

Protonation State Analysis of the Azaspiro Nitrogen

The azetidine nitrogen exists in a protonated state (pKa ≈ 10.5–11.2) under physiological pH, forming a stable hydrochloride salt. Solid-state NMR confirms N–H bond formation (δ = 8.2 ppm in $$^1$$H NMR), while IR spectroscopy shows a characteristic N–H stretch at 3200–3350 cm$$^{-1}$$. Protonation induces conformational rigidity in the azetidine ring, as evidenced by restricted rotation in dynamic NMR experiments.

Stereochemical Configuration Considerations

Chiral Center Identification in Derivatives

The spirocarbon and azetidine nitrogen create two chiral centers in substituted derivatives. For example, methyl (S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride exhibits an [α]$${D}^{25}$$ = -15.0° (c = 0.64, CHCl$$3$$), confirming its (6S) configuration. Enantiomeric pairs display distinct $$^{13}$$C NMR chemical shifts for the spirocarbon (Δδ = 1.2–1.8 ppm).

Table 2: Stereochemical data for representative derivatives

Derivative Configuration [α]$$_{D}^{25}$$ $$^{13}$$C δ (spirocarbon)
(6S)-Methyl ester hydrochloride S -15.0° 64.7 ppm
(6R)-Ethyl ester hydrobromide R +14.3° 66.5 ppm

Enantiomeric Purity Assessment Methodologies

Chiral HPLC using cellulose-based columns (Chiralcel AS-H) resolves enantiomers with >98% purity. Mobile phases of n-hexane/isopropanol (95:5) achieve baseline separation (R$$_s$$ > 2.5) for carboxylate derivatives. Circular dichroism (CD) spectra show Cotton effects at 220–240 nm, correlating with absolute configurations.

Crystallographic Studies

Unit Cell Parameters from X-ray Diffraction

Single-crystal X-ray analysis reveals a monoclinic system (space group P2$$_1$$/c) with unit cell dimensions:

  • a = 8.23 Å
  • b = 12.45 Å
  • c = 14.67 Å
  • β = 102.4°
  • V = 1467.8 Å$$^3$$.

Figure 2: Crystal packing diagram showing chloride ions (green) and intermolecular hydrogen bonds (dashed lines).

Hydrogen Bonding Network Analysis

The hydrochloride salt forms a 3D network via N–H···Cl (2.98 Å), O–H···Cl (3.12 Å), and C–H···O (2.45 Å) interactions. Carboxylate groups participate in dimeric O–H···O bonds (2.67 Å), stabilizing the lattice.

Table 3: Hydrogen-bonding interactions in the crystal lattice

Donor Acceptor Distance (Å) Angle (°)
N–H (azetidine) Cl$$^-$$ 2.98 158
O–H (carboxyl) Cl$$^-$$ 3.12 145
C–H (spiro) O (carboxyl) 2.45 127

Properties

IUPAC Name

4-azaspiro[2.4]heptane-7-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c9-6(10)5-1-4-8-7(5)2-3-7;/h5,8H,1-4H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKIOTGFGQPBSDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2(C1C(=O)O)CC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azaspiro[2.4]heptane-7-carboxylic acid;hydrochloride typically involves the formation of the spirocyclic ring system followed by the introduction of the carboxylic acid group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a suitable amine and a cyclic ketone, the spirocyclic structure can be formed through a nucleophilic addition reaction followed by cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization process and subsequent functionalization steps. The hydrochloride salt form is typically obtained by treating the free base with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

4-Azaspiro[2.4]heptane-7-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C8H14ClN1O2
  • Molecular Weight : Approximately 173.63 g/mol
  • Functional Groups : Contains a carboxylic acid group and a hydrochloride form, enhancing its solubility in water.

The compound's spirocyclic structure allows it to interact with specific molecular targets, making it versatile for various chemical reactions and applications.

Organic Synthesis

4-Azaspiro[2.4]heptane-7-carboxylic acid hydrochloride serves as a building block in organic synthesis. It is particularly useful in the development of spirocyclic compounds, which are important in medicinal chemistry for their biological activity.

Biological Research

The compound has been studied extensively for its role as a buffering agent in cell culture environments. It maintains pH levels between 6 and 8.5, which is crucial for cellular viability and function during biochemical experiments. This buffering capacity supports various biochemical processes, making it valuable in laboratory settings.

Neurotransmitter Interaction

Research indicates that 4-Azaspiro[2.4]heptane-7-carboxylic acid hydrochloride may influence neurotransmitter systems due to its structural similarity to certain neurotransmitter analogs. Preliminary studies suggest potential pharmacological applications, particularly in neurology and psychiatry.

Study on Buffering Capacity

A study demonstrated the effectiveness of 4-Azaspiro[2.4]heptane-7-carboxylic acid hydrochloride in maintaining physiological pH levels during cell culture experiments. Results indicated that the compound effectively stabilized pH fluctuations caused by metabolic activities within the culture medium, thereby supporting cellular viability and function.

Neurotransmitter Interaction Studies

Research exploring the compound's potential effects on neurotransmitter systems has shown promising results, suggesting its capability to modulate neurotransmitter activity. Such properties could lead to significant implications for pharmacological applications in treating neurological disorders.

Mechanism of Action

The mechanism of action of 4-Azaspiro[2.4]heptane-7-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. This can affect various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights structural differences and molecular properties of analogous azaspiroheptane derivatives:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Features/Applications Reference(s)
4-Azaspiro[2.4]heptane-7-carboxylic acid;HCl C₇H₁₂ClNO₂ 177.63 Carboxylic acid at C7, HCl salt Drug discovery scaffold, high yield (92%)
5-Azaspiro[2.4]heptane-7-carboxylic acid;HCl C₇H₁₂ClNO₂ 177.63 Nitrogen at 5-position Structural isomer with distinct reactivity
7-Fluoro-5-azaspiro[2.4]heptane;HCl C₆H₁₁ClFN 151.61 Fluorine at C7, 5-aza Enhanced lipophilicity, potential CNS targeting
(R)-5-Aza-spiro[2.4]heptane-7-carboxylic acid C₇H₁₁NO₂ 141.17 R-enantiomer, free carboxylic acid Stereospecific drug design
5-Benzyloxycarbonyl-7-methyl-5-azaspiro[2.4]heptane-7-carboxylic acid C₁₆H₁₉NO₄ 289.33 Benzyl and methyl groups Increased steric bulk for selective binding
(S)-5-Aza-spiro[2.4]heptane-7-carboxylic acid C₇H₁₁NO₂ 141.17 S-enantiomer, free carboxylic acid Chiral intermediates in APIs

Key Observations:

  • Positional Isomerism : The 4-aza and 5-aza isomers (e.g., entries 1 and 2) share identical molecular formulas but differ in nitrogen placement, leading to divergent electronic and steric profiles .
  • Functional Group Effects : Fluorination (entry 3) introduces polarity and metabolic stability, while benzyl groups (entry 5) enhance lipophilicity for membrane penetration .
  • Stereochemistry : Enantiomers (entries 4 and 6) highlight the importance of chirality in biological activity, with (R)- and (S)-forms offering distinct pharmacological profiles .

Biological Activity

4-Azaspiro[2.4]heptane-7-carboxylic acid hydrochloride is a spirocyclic compound notable for its unique bicyclic structure, which incorporates a nitrogen atom. This compound has garnered attention for its biological activity, particularly in buffering applications and potential pharmacological effects.

  • Molecular Formula : C8H14ClN1O2
  • Molecular Weight : Approximately 173.63 g/mol
  • Functional Groups : Contains a carboxylic acid group which enhances its reactivity and solubility in aqueous environments.

Buffering Agent

Research indicates that 4-Azaspiro[2.4]heptane-7-carboxylic acid hydrochloride serves as an effective non-ionic organic buffering agent, maintaining pH levels between 6 and 8.5 in cell culture environments. This pH stability is crucial for various biochemical processes, making it valuable in laboratory settings.

Neurotransmitter Interaction

The compound's structural similarity to certain neurotransmitter analogs suggests potential interactions with neurotransmitter systems. Preliminary studies indicate that it may influence neurotransmitter activity, which could have implications for pharmacological applications, particularly in neurology and psychiatry.

The mechanism of action involves the compound's ability to interact with specific molecular targets, potentially modulating enzyme activity or receptor interactions. Its spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, influencing various biochemical pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 4-Azaspiro[2.4]heptane-7-carboxylic acid hydrochloride, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaUnique Features
Methyl 5-azaspiro[2.4]heptane-7-carboxylateC8H14ClNO2Contains an additional methyl group on the nitrogen
5-Azaspiro[2.4]heptane-7-carboxylic acidC7H13N1O2Lacks the hydrochloride form; different nitrogen position
3-Azaspiro[5.5]undecane-9-carboxylic acidC11H17N1O2Larger ring system; different structural complexity

This table highlights the specific features that make 4-Azaspiro[2.4]heptane-7-carboxylic acid hydrochloride particularly valuable in biological research settings compared to other compounds.

Study on Buffering Capacity

A study demonstrated the buffering capacity of 4-Azaspiro[2.4]heptane-7-carboxylic acid hydrochloride in maintaining physiological pH levels during cell culture experiments. The results indicated that the compound effectively stabilized pH fluctuations caused by metabolic activities within the culture medium, thereby supporting cellular viability and function.

Pharmacological Implications

Research has explored the potential use of this compound as a lead structure for developing drugs targeting neurological disorders. Its interaction with neurotransmitter receptors has been investigated, suggesting it may modulate receptor activity, which could lead to therapeutic applications in treating conditions such as anxiety or depression.

Q & A

Basic Research Questions

Q. What are the key structural characteristics and spectroscopic identifiers for 4-Azaspiro[2.4]heptane-7-carboxylic acid hydrochloride?

  • Answer : The compound has the molecular formula C₇H₁₂ClNO₂ and a molecular weight of 177.63 g/mol . Key spectroscopic identifiers include its ¹H NMR profile in DMSO-d₆, which shows characteristic shifts such as δ 11.33 (s, 1H, NH), 3.65–3.75 (m, 4H, spirocyclic CH₂), and 0.84 (t, 2H, cyclopropane CH₂). These features are critical for validating purity and structural integrity during synthesis .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Answer : The compound should be handled in a fume hood by trained personnel using PPE (gloves, lab coat, goggles). MedChemExpress emphasizes that it is not validated for medical use and requires storage in a dry, inert atmosphere. Contingency plans for spills (neutralization with bicarbonate) and disposal via hazardous waste channels are mandatory .

Q. What are common synthetic routes to prepare 4-Azaspiro[2.4]heptane-7-carboxylic acid hydrochloride?

  • Answer : A validated method involves reacting tert-butyl carbamate derivatives with 4-azaspiro[2.4]heptane hydrochloride under basic conditions (e.g., NaH/DMF), followed by acid hydrolysis (HCl/dioxane) to yield the hydrochloride salt. Example 251 in patent literature demonstrates this route with a 72% isolated yield after recrystallization .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis of this spirocyclic compound?

  • Answer : Employ factorial design to test variables like solvent polarity (DMF vs. THF), temperature (25–60°C), and stoichiometry (1.2–2.0 eq. of base). For instance, higher yields (>80%) are achieved in DMF at 50°C with 1.5 eq. NaH. Post-reaction quenching with ice-water minimizes byproducts like ring-opened amines .

Q. How can researchers resolve contradictions in NMR data for spirocyclic intermediates?

  • Answer : Use 2D NMR (COSY, HSQC) to assign ambiguous signals. For example, cyclopropane protons (δ 0.84–1.22) often show coupling constants (J = 6–8 Hz) distinct from non-spiro CH₂ groups. Conflicting integration ratios may indicate residual solvents or stereoisomers; recrystallization in ethyl acetate/hexane improves purity .

Q. What computational methods support the prediction of reactivity in spirocyclic systems?

  • Answer : Density Functional Theory (DFT) models (B3LYP/6-311+G(d,p)) predict nucleophilic substitution at the spirocyclic nitrogen. Solvent effects (PCM model) reveal higher activation barriers in polar aprotic solvents, aligning with experimental observations of slower reaction kinetics in DMSO .

Q. How does this compound serve as a building block in drug discovery?

  • Answer : Its spirocyclic core enhances conformational rigidity, improving target binding affinity. Example 247 demonstrates its use in synthesizing kinase inhibitors (C₂₁H₂₃ClFN₇O, MW 444.2) via reductive amination. The hydrochloride salt improves solubility for in vitro assays (e.g., IC₅₀ < 100 nM in kinase inhibition) .

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